4-(Trifluoromethyl)indoline hydrochloride

Descripción

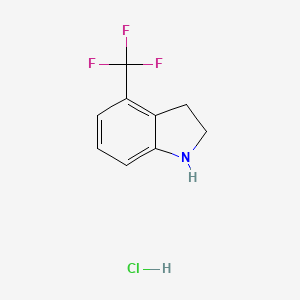

Structure

2D Structure

Propiedades

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCFJARJIPBRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20671998 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209980-57-3 | |

| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which include 4-(trifluoromethyl)indoline hydrochloride, have been found to bind with high affinity to multiple receptors. This suggests that this compound may also interact with multiple targets, contributing to its biological activity.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that this compound may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may impact multiple biochemical pathways

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, it is likely that this compound may have diverse molecular and cellular effects

Actividad Biológica

4-(Trifluoromethyl)indoline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound, with the chemical formula , features a trifluoromethyl group that enhances its lipophilicity and biological activity. The presence of the indoline moiety suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, leading to various pharmacological effects:

- Target Interaction : Similar compounds have shown cytotoxic effects against tumor cell lines, suggesting that 4-(trifluoromethyl)indoline may also exhibit anticancer properties by targeting specific pathways involved in cell proliferation and survival .

- Cell Membrane Permeability : The trifluoromethyl group may facilitate the compound's ability to cross cell membranes, enhancing its bioavailability and efficacy .

- Biochemical Pathways : Research indicates that compounds with similar structures can generate metal coordination complexes and engage in supramolecular self-assemblies, which may play a role in their biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, IC50 values ranged from 7 to 20 µM in different assays, indicating significant anti-proliferative effects .

- Mechanistic Insights : The compound appears to interfere with specific signaling pathways that are crucial for cancer cell survival and proliferation. It has been shown to inhibit Notum activity, which is involved in Wnt signaling pathways critical for cancer progression .

Other Biological Activities

Beyond its anticancer properties, this compound has been associated with other biological activities:

- Antimicrobial Effects : Compounds with similar indoline structures have demonstrated antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

- Neuroprotective Effects : Indole-based compounds have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases. This suggests a broader therapeutic application for this compound .

Case Studies

Several studies illustrate the biological activity of this compound:

- Antitumor Studies : A study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. Results indicated that modifications to the indole structure significantly influenced potency, with some derivatives showing enhanced activity compared to others .

- Inhibition of Notum : Research involving the inhibition of Notum demonstrated that 4-(trifluoromethyl)indoline derivatives could restore Wnt signaling in cellular assays. This highlights their potential as therapeutic agents in cancers where Wnt signaling is dysregulated .

- ADME Properties : In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies revealed favorable properties for this compound, including good solubility and permeability profiles, which are critical for drug development .

Table 1: Biological Activity Summary of this compound

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including 4-(trifluoromethyl)indoline hydrochloride. In one study, a series of indole derivatives demonstrated potent activity against multidrug-resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives were below 100 µg/ml, indicating strong antibacterial potential .

| Compound | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| 4a | <100 | A. baumannii |

| 4g | <100 | K. pneumoniae |

| 5a | <100 | M. tuberculosis |

Case Study: Structure-Activity Relationship

A study focused on the structure-activity relationship (SAR) of indole-based compounds revealed that the trifluoromethyl group significantly enhances antibacterial activity by increasing lipophilicity and improving membrane penetration . This insight is crucial for the design of new antibiotics.

Antiviral Applications

HIV-1 Fusion Inhibition

Research has shown that certain indole derivatives, including those with a trifluoromethyl group, can inhibit HIV-1 fusion. These compounds act as low molecular weight inhibitors, providing a potential therapeutic avenue for HIV treatment . The mechanism involves disrupting the viral entry process into host cells, making them valuable in antiviral drug design.

Chemical Synthesis

Synthesis of Indole Derivatives

this compound serves as a precursor in synthesizing various indole derivatives. For instance, it can be transformed into sulfonyl derivatives through reactions with benzenesulfonyl chloride under basic conditions, yielding high purity products suitable for further biological testing .

Fluorescent Probes

Development of Fluorescent Probes

The unique electronic properties of the trifluoromethyl group allow for the development of fluorescent probes based on indole structures. These probes are utilized in biological imaging and can be designed to respond to specific biological stimuli, enabling real-time tracking of cellular processes .

Environmental Applications

Detection of Pollutants

Indole derivatives have been explored for their ability to detect environmental pollutants due to their sensitivity to changes in pH and ionic strength. The incorporation of a trifluoromethyl group enhances the stability and selectivity of these sensors .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Formula : C₉H₉ClF₃N (calculated based on structural analogs)

- Molecular Weight : ~227.63 g/mol

- Structural Features : The indoline scaffold provides rigidity, while the -CF₃ group introduces strong electron-withdrawing effects, influencing reactivity and binding affinity .

Comparison with Structural Analogs

Substituent Variations on the Indoline Core

Key Differences :

Structural Isomers and Related Scaffolds

Métodos De Preparación

General Synthetic Strategies

The preparation of 4-(Trifluoromethyl)indoline hydrochloride typically involves:

- Construction of the indoline core,

- Introduction of the trifluoromethyl substituent,

- Formation of the hydrochloride salt.

Two main synthetic approaches are prevalent:

- Palladium-catalyzed regioselective functionalization of alkenes or indole precursors,

- Reduction and cyclization of trifluoromethylated nitroaromatic precursors.

Palladium-Catalyzed Regioselective Functionalization

A recent research study describes a palladium-catalyzed substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides to synthesize trifluoromethyl-containing indolines, including 4-(trifluoromethyl)indoline derivatives.

- Initial hydrolysis of trifluoroacetimidoyl chloride to form an amide intermediate.

- Coordination of the alkene substrate with Pd(II), followed by nucleopalladation.

- Oxidative addition of the aryl C–I bond to Pd(II), generating a Pd(IV) intermediate.

- Reductive elimination yields the indoline product.

- The reaction is facilitated by TEMPO, which likely reoxidizes Pd(0) to Pd(II), maintaining catalytic activity.

Reaction conditions and outcomes:

- Palladium catalyst under mild conditions.

- Reaction reproducible on a 1.0 mmol scale with yields around 66%.

- The trifluoroacetyl protecting group can be removed post-synthesis using sodium borohydride.

This method allows for regioselective access to 4-(trifluoromethyl)indoline derivatives with good control over substitution patterns and functional group tolerance.

Comparative Analysis of Preparation Methods

| Aspect | Palladium-Catalyzed Functionalization | Nitroaromatic Reduction and Cyclization |

|---|---|---|

| Starting Materials | Unactivated alkenes, trifluoroacetimidoyl chloride | Nitro-substituted trifluoromethyl aromatics |

| Catalysts | Pd(II)/Pd(IV) catalytic system, TEMPO | Nickel or iron powder with hydrochloric acid |

| Reaction Conditions | Mild temperature, controlled atmosphere | Elevated temperature (60–85 °C), high H2 pressure (6 MPa) |

| Yield | Moderate (~66%) | Moderate (~54–55% for intermediate) |

| Scalability | Demonstrated at 1 mmol scale | Potentially scalable industrially |

| Selectivity | High regioselectivity | Dependent on precursor purity and reaction control |

| Post-synthesis modification | Deprotection of trifluoroacetyl group required | Salt formation by acid treatment |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Pd-Catalyzed Functionalization | Pd catalyst, trifluoroacetimidoyl chloride, TEMPO, mild conditions | Regioselective, mild conditions | Moderate yield, requires catalyst |

| Nitroaromatic Reduction | Iron powder or Ni catalyst, HCl, ethanol, H2, elevated temp | Established, scalable | Moderate yield, harsh conditions |

| DMF-DMA Condensation + Hydrogenation (related) | 2-fluoro-6-nitrotoluene, DMF-DMA, Ni or Pd catalyst | Simple, effective for fluorinated indoles | Specific to fluoroindoles, not direct for indolines |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-(Trifluoromethyl)indoline hydrochloride in laboratory settings?

- Methodological Answer : Handling requires stringent safety measures, including the use of nitrile gloves, lab coats, and chemical splash goggles. Work must be conducted in a fume hood to avoid inhalation of aerosols or vapors. Researchers should refer to safety data sheets (SDS) for specific hazard identification, including potential skin/eye irritation or respiratory risks. All waste must be disposed of as hazardous material .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A multi-step synthesis often involves coupling reactions with trifluoromethyl-containing precursors. For example, in Example 146 (EP 4 374 877 A2), a chloroethyl intermediate reacts with a trifluoromethyl-substituted phenylcarboxamide under basic conditions. The final step typically involves salt formation using hydrochloric acid, as seen in the synthesis of similar hydrochlorides (e.g., tert-butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate derivatives) .

Q. How should researchers purify this compound after synthesis?

- Methodological Answer : Column chromatography on silica gel is a standard method, using gradients of ethyl acetate/hexane or dichloromethane/methanol. Post-purification, recrystallization from ethanol or acetone can enhance purity. Triethylamine is often added during reaction workup to neutralize excess HCl and improve yield .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR, LCMS) for this compound be resolved?

- Methodological Answer : Cross-validate using complementary techniques:

- LCMS : Confirm molecular weight with m/z values (e.g., m/z 754 [M+H]+ in Example 150) and retention time consistency under standardized conditions (e.g., QC-SMD-TFA05 at 1.32 minutes) .

- NMR : Compare chemical shifts with structurally related compounds (e.g., δ 3.39 ppm for CH2NH2 protons in similar hydrochlorides) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or salt formation .

Q. What strategies optimize the reaction yield of this compound in multi-step syntheses?

- Methodological Answer :

- Temperature control : Maintain reactions at 0–5°C during acid-sensitive steps to minimize side products.

- Catalyst selection : Use palladium catalysts for cross-couplings involving trifluoromethyl groups.

- Workup optimization : Extract intermediates with ethyl acetate to remove polar impurities before salt formation .

Q. How can researchers design experiments to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro assays : Screen for receptor binding (e.g., P2Y14 antagonism, as seen with PPTN hydrochloride) using fluorescence-based calcium mobilization assays .

- Structure-activity relationship (SAR) : Modify the indoline core with substituents (e.g., halides, methoxy groups) and compare IC50 values.

- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS/MS quantification .

Q. What analytical methods are critical for assessing the stability of this compound under varying storage conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.